2,6,6-Trimethylhepta-2,4-diene
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Overview
Description
2,6,6-Trimethylhepta-2,4-diene is a conjugated diene, characterized by the presence of two double bonds separated by a single bond. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity. Conjugated dienes like this compound are of significant interest in organic chemistry due to their stability and the variety of reactions they can undergo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of conjugated dienes, including 2,6,6-Trimethylhepta-2,4-diene, can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) is a typical method .
Industrial Production Methods: Industrial production of conjugated dienes often involves large-scale chemical processes that ensure high yield and purity. These methods typically include catalytic processes and the use of advanced separation techniques to isolate the desired diene from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 2,6,6-Trimethylhepta-2,4-diene undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can participate in [4+2] cycloaddition reactions with dienophiles to form six-membered rings.
Electrophilic Addition Reactions: It can react with halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically require heat and an electron-rich diene and an electron-poor dienophile.
Electrophilic Additions: Strong acids like HBr are commonly used, with reaction conditions varying based on desired products.
Major Products:
Diels-Alder Reactions: Formation of cyclohexene derivatives.
Electrophilic Additions: Formation of halogenated alkenes or alkanes, depending on the reaction conditions.
Scientific Research Applications
2,6,6-Trimethylhepta-2,4-diene finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology and Medicine:
Industry: Utilized in the production of synthetic rubbers and other polymers.
Mechanism of Action
The mechanism of action for reactions involving 2,6,6-Trimethylhepta-2,4-diene often involves the interaction of its conjugated double bonds with electrophiles or nucleophiles. In Diels-Alder reactions, the diene’s highest occupied molecular orbital (HOMO) interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile, leading to the formation of new sigma bonds . Electrophilic additions involve the formation of resonance-stabilized carbocations, which then react with nucleophiles to form addition products .
Comparison with Similar Compounds
Penta-1,3-diene: Another conjugated diene with similar reactivity but different structural properties.
2,5-Heptadiene: A non-conjugated diene with isolated double bonds, showing different reactivity patterns.
Uniqueness: 2,6,6-Trimethylhepta-2,4-diene is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other dienes .
Properties
CAS No. |
114444-92-7 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
2,6,6-trimethylhepta-2,4-diene |
InChI |
InChI=1S/C10H18/c1-9(2)7-6-8-10(3,4)5/h6-8H,1-5H3 |
InChI Key |
HRPDOMKMPKLUAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(C)(C)C)C |
Origin of Product |
United States |
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